molecular formula C23H25N3O6 B7705595 2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid

2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B7705595
M. Wt: 439.5 g/mol
InChI Key: SJHARCKHSAVCEI-ZVHZXABRSA-N
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Description

2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a piperidine ring, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a carbonyl group through a reaction with 3,5-dimethoxybenzoyl chloride.

    Hydrazone Formation: The carbonyl piperidine derivative is then reacted with hydrazine to form the corresponding hydrazone.

    Coupling with Benzoic Acid: The hydrazone is coupled with a benzoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzoic Acid: Shares the benzoic acid moiety but lacks the piperidine and hydrazinylidene components.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Hydrazones: Compounds with similar hydrazone linkages but different aromatic or aliphatic groups.

Uniqueness

2-{(E)-[2-({1-[(3,5-dimethoxyphenyl)carbonyl]piperidin-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(E)-[[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-31-18-11-17(12-19(13-18)32-2)22(28)26-9-7-15(8-10-26)21(27)25-24-14-16-5-3-4-6-20(16)23(29)30/h3-6,11-15H,7-10H2,1-2H3,(H,25,27)(H,29,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHARCKHSAVCEI-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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